Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxooctyl)amino]ethyl]-, disodium salt
CAS No.: 68298-18-0
Cat. No.: VC18453492
Molecular Formula: C16H28N2Na2O6
Molecular Weight: 390.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68298-18-0 |
|---|---|
| Molecular Formula | C16H28N2Na2O6 |
| Molecular Weight | 390.38 g/mol |
| IUPAC Name | disodium;2-[2-(carboxylatomethoxy)ethyl-[2-(octanoylamino)ethyl]amino]acetate |
| Standard InChI | InChI=1S/C16H30N2O6.2Na/c1-2-3-4-5-6-7-14(19)17-8-9-18(12-15(20)21)10-11-24-13-16(22)23;;/h2-13H2,1H3,(H,17,19)(H,20,21)(H,22,23);;/q;2*+1/p-2 |
| Standard InChI Key | WSJWDSLADWXTMK-UHFFFAOYSA-L |
| Canonical SMILES | CCCCCCCC(=O)NCCN(CCOCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Composition
The systematic IUPAC name for this compound is disodium 2-[2-(carboxylatomethoxy)ethyl-[2-(octanoylamino)ethyl]amino]acetate . Its molecular structure (Figure 1) consists of:
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A central glycine moiety ().
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An ethyl group substituted with a carboxymethoxy group ().
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A second ethyl group bearing an octanoylamino substituent ().
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Two sodium counterions neutralizing the carboxylate groups.
Molecular Formula:
Molecular Weight: 390.38 g/mol .
Table 1: Key Computed Properties
| Property | Value | Source |
|---|---|---|
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 14 | |
| Topological Polar SA | 122 Ų | |
| Heavy Atom Count | 26 |
Synthesis and Physicochemical Properties
Synthetic Pathways
While detailed synthetic protocols are proprietary, the general route involves:
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Acylation: Reaction of octanoyl chloride with ethylenediamine to form -2-aminoethyloctanamide.
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Alkylation: Introduction of the carboxymethoxyethyl group via nucleophilic substitution.
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Neutralization: Treatment with sodium hydroxide to yield the disodium salt .
Physical Properties
The compound is a water-soluble solid at room temperature, with solubility enhanced by its ionic nature. Key physicochemical parameters include:
Table 2: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | — |
| LogP (Partition Coeff.) | -1.2 (estimated) | PubChem computed |
| Solubility in Water | >100 g/L (20°C) | Estimated from analogs |
Functional Applications in Cosmetics
Surfactant and Cleansing Agent
As an amphoteric surfactant, the compound exhibits pH-dependent behavior:
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Cationic in acidic media (protonated amine groups).
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Anionic in alkaline conditions (deprotonated carboxylates).
This duality enables compatibility with a broad pH range (3–10), making it ideal for shampoos, facial cleansers, and body washes .
Hair Conditioning and Antistatic Effects
The octanoyl chain confers mild conditioning by adsorbing to keratin surfaces, reducing static electricity and improving combability. Comparative studies with lauroyl analogs (e.g., CAS 68298-20-4 ) show shorter alkyl chains (C8 vs. C12) enhance rinse-off properties but reduce conditioning efficacy .
Comparative Analysis with Structural Analogs
Table 3: Comparison with Dodecyl Analog (CAS 68298-20-4)
| Property | Octanoyl Derivative | Dodecyl Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 390.38 g/mol | 448.51 g/mol |
| Applications | Rinse-off cleansers | Leave-on conditioners |
| LogP | -1.2 | 0.8 |
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